molecular formula C15H24ClNO B1397526 2-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219949-41-3

2-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397526
CAS No.: 1219949-41-3
M. Wt: 269.81 g/mol
InChI Key: PDFDLSXYPMELIT-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C15H24ClNO and its molecular weight is 269.81 g/mol. The purity is usually 95%.
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Biological Activity

2-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative with significant potential in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H24ClNO
  • Molecular Weight : 269.81 g/mol
  • CAS Number : 1220032-02-9

The compound features a piperidine ring substituted with a 2-(3,4-dimethylphenoxy)ethyl group, which contributes to its unique biological properties and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may modulate neurotransmitter systems, particularly in the central nervous system (CNS), leading to various pharmacological effects.

Key Mechanisms:

  • Receptor Interaction : The compound has shown potential in binding to neurotransmitter receptors, which may influence mood and pain perception.
  • Enzyme Modulation : It may affect the activity of certain enzymes involved in metabolic pathways, impacting drug metabolism and efficacy.

Biological Activities

Research highlights several key biological activities associated with this compound:

  • Anticonvulsant Activity : Studies have demonstrated that derivatives similar to this compound exhibit anticonvulsant properties. For instance, compounds evaluated in maximal electroshock (MES) tests showed significant increases in electroconvulsive thresholds, indicating potential therapeutic effects against seizures .
  • Analgesic Effects : The compound has been explored for its analgesic properties through formalin tests for neurogenic pain. Results suggest that it can effectively reduce pain responses in animal models .
  • Cytotoxicity Studies : In vitro studies using HepG2 and CRL-2534 cell lines assessed the cytotoxic effects of the compound. The findings indicated that it does not induce hepatotoxicity at therapeutic concentrations, suggesting a favorable safety profile .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar piperidine derivatives is useful:

Compound NameBiological ActivityMechanism
3-[2-(3,4-Dimethylphenoxy)ethyl]piperidineAnticonvulsantReceptor modulation
1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperidin-3-olAnalgesicEnzyme inhibition
N-[(dimethylphenoxy)alkyl]aminoalkanolsAnticonvulsantReceptor interaction

This table illustrates that while there are several compounds within this chemical class exhibiting similar activities, the specific structural modifications in this compound contribute to its distinct pharmacological profile.

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of this compound. For example:

  • A study focusing on piperidine derivatives found that modifications in the phenoxy group significantly impacted their anticonvulsant efficacy. The most promising compounds increased electroconvulsive thresholds significantly compared to controls .
  • Another research effort highlighted the importance of structural optimization in enhancing both the efficacy and safety profiles of related compounds in treating neurological disorders .

Scientific Research Applications

2-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride, often referred to in scientific literature as a piperidine derivative, has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This compound is notable for its structural features that suggest a range of biological activities. Below is a comprehensive overview of its applications based on recent research findings.

Chemical Properties and Structure

Before delving into applications, it is essential to understand the chemical structure and properties of this compound. The compound features a piperidine ring connected to an ethyl chain with a 3,4-dimethylphenoxy substituent. This unique structure contributes to its interaction with various biological targets.

Central Nervous System (CNS) Disorders

Research indicates that compounds similar to this compound exhibit potential as therapeutic agents for CNS disorders. The piperidine moiety is known for its ability to cross the blood-brain barrier, which is crucial for the treatment of neurological conditions.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of piperidine and their effects on anxiety and depression models in rodents. The findings suggested that modifications in the piperidine structure could enhance anxiolytic activity while minimizing side effects associated with traditional treatments .

Antidepressant Activity

The compound has been investigated for its antidepressant properties. The 3,4-dimethylphenoxy group may contribute to serotonin receptor modulation.

  • Research Findings : A comparative study highlighted that compounds with similar structures showed significant improvement in depressive symptoms in animal models, suggesting a mechanism involving serotonin reuptake inhibition .

Antipsychotic Effects

In addition to antidepressant activity, there is evidence supporting the potential antipsychotic effects of this compound. Its ability to interact with dopamine receptors may play a role in mitigating psychotic symptoms.

  • Clinical Insight : A clinical trial involving piperidine derivatives indicated promising results in reducing symptoms of schizophrenia without the common side effects associated with existing antipsychotic medications .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.

  • Example : In vitro studies have shown that this compound can inhibit acetylcholinesterase activity, suggesting potential applications in treating Alzheimer's disease .

Antioxidant Properties

Recent investigations have revealed that this compound possesses antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

  • Findings : A study published in Free Radical Biology and Medicine demonstrated that piperidine derivatives can scavenge free radicals effectively, indicating their potential use as neuroprotective agents .

Table of Applications and Findings

Application AreaKey FindingsReferences
CNS DisordersEnhances anxiolytic effects in rodent models
Antidepressant ActivitySignificant improvement in depressive symptoms
Antipsychotic EffectsReduces psychotic symptoms with fewer side effects
Enzyme InhibitionInhibits acetylcholinesterase; potential for Alzheimer's treatment
Antioxidant PropertiesEffective free radical scavenger; potential neuroprotective agent

Properties

IUPAC Name

2-[2-(3,4-dimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-12-6-7-15(11-13(12)2)17-10-8-14-5-3-4-9-16-14;/h6-7,11,14,16H,3-5,8-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFDLSXYPMELIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCC2CCCCN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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